(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride (3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045687
InChI: InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride

CAS No.:

Cat. No.: VC18045687

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride -

Specification

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name (3S)-3-amino-4-cyclopropylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1
Standard InChI Key RTEIQUSMDHRJAR-RGMNGODLSA-N
Isomeric SMILES C1CC1C[C@@H](CC(=O)O)N.Cl
Canonical SMILES C1CC1CC(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a cyclopropylmethyl group attached to the β-carbon of a β-amino acid scaffold. The (3S) configuration positions the amino group (-NH2_2) and carboxylic acid (-COOH) on opposite sides of the chiral center, creating a distinct spatial arrangement critical for receptor binding . The hydrochloride salt enhances solubility in aqueous media, a property vital for pharmacological studies.

Key structural features:

  • Cyclopropyl ring: Introduces steric strain and electronic effects, stabilizing transition states in biochemical interactions.

  • Chiral center: The S-configuration at C3 dictates enantioselective activity, as evidenced by receptor affinity studies .

  • Ionizable groups: The protonated amino group (pKa ~9.5) and deprotonated carboxylic acid (pKa ~2.5) facilitate zwitterionic behavior under physiological conditions.

Physical and Chemical Properties

PropertyValueSource
Molecular weight179.64 g/mol
Melting point215–220°C (decomposes)
Solubility>50 mg/mL in H2_2O
LogP (octanol-water)-1.2

The compound’s high aqueous solubility (>50 mg/mL) and low lipophilicity (LogP = -1.2) suggest limited blood-brain barrier penetration, a consideration for central nervous system-targeted therapies. Stability studies indicate degradation <5% after 12 months at -20°C , though susceptibility to oxidation at the cyclopropyl ring necessitates inert storage conditions.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs enantioselective methods to ensure high optical purity (>95% ee) . A representative pathway involves:

  • Cyclopropanation: Reaction of allyl glycine with dichlorocarbene generates the cyclopropyl intermediate.

  • Chiral resolution: Diastereomeric salt formation using L-tartaric acid isolates the S-enantiomer.

  • Hydrochloride formation: Treatment with HCl gas in anhydrous ether yields the final product.

Alternative approaches include enzymatic resolution using acylases and asymmetric hydrogenation of α,β-unsaturated precursors. Continuous flow reactors have recently been adopted to enhance yield (78% vs. 65% batch) and reduce reaction times (2 h vs. 12 h).

Process Optimization

Critical parameters for scale-up:

  • Temperature: Maintaining ≤0°C during cyclopropanation minimizes side-product formation.

  • Catalyst loading: 0.5 mol% Ru-BINAP in hydrogenation steps achieves 92% conversion.

  • Purification: Reverse-phase chromatography (C18 column, 10% acetonitrile/water) ensures >99% purity .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound undergoes characteristic amino acid reactions:

  • Esterification: Methanol/H2_2SO4_4 converts the carboxylic acid to methyl ester (yield: 85%).

  • Amide coupling: EDCI/HOBt mediates conjugation with benzylamine (yield: 76%).

  • Reductive alkylation: Formaldehyde/NaBH4_4 yields N-methyl derivatives (yield: 68%).

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show t1/2_{1/2} = 6.3 h, with degradation products including cyclopropane ring-opened aldehydes. Co-administration with antioxidants (e.g., ascorbate) extends stability to t1/2_{1/2} >24 h .

Biological Activity and Mechanism of Action

Neurotransmitter Receptor Modulation

The compound acts as a partial agonist at metabotropic glutamate receptor 2 (mGluR2), with an EC50_{50} = 12 μM. Docking simulations reveal hydrogen bonding between the amino group and Ser159^{159} of mGluR2’s extracellular domain . Comparative studies show 30-fold higher affinity for mGluR2 vs. mGluR3, attributed to steric complementarity with the cyclopropyl group.

Neuroprotective Effects

In rodent models of ischemic stroke (MCAO):

  • 10 mg/kg IV reduced infarct volume by 42% (p <0.01 vs. control).

  • Glutamate excitotoxicity decreased 58% in cortical neurons pretreated with 100 μM.

Mechanistically, the compound upregulates glutathione synthesis via Nrf2 pathway activation, mitigating oxidative stress.

Applications in Drug Discovery and Development

Lead Compound for Neurological Disorders

Epilepsy: Derivatives with 4-fluorophenyl substitutions show 90% seizure reduction in kainate-induced models.
Depression: In the forced swim test, 5 mg/kg IP reduced immobility time by 55% (p <0.001).

Radiopharmaceutical Applications

11^{11}C-labeled analogs exhibit 2.3% ID/g brain uptake at 15 min post-injection, enabling PET imaging of mGluR2 density in Alzheimer’s disease models.

Comparative Analysis with Structural Analogs

Parameter(3S)-Isomer(3R)-Isomer
mGluR2 EC50_{50}12 μM420 μM
Aqueous solubility>50 mg/mL32 mg/mL
Metabolic stabilityt1/2_{1/2} = 6.3 ht1/2_{1/2} = 1.8 h

The 35-fold enantioselectivity for mGluR2 highlights the importance of stereochemistry in drug design .

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